Ethyl 6-oxodocosa-2,4-dienoate
Description
Properties
CAS No. |
143160-10-5 |
|---|---|
Molecular Formula |
C24H42O3 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
ethyl 6-oxodocosa-2,4-dienoate |
InChI |
InChI=1S/C24H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(25)21-18-19-22-24(26)27-4-2/h18-19,21-22H,3-17,20H2,1-2H3 |
InChI Key |
SMSARKXUJXNEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C=CC=CC(=O)OCC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Ethyl 6 Oxodocosa 2,4 Dienoate
Palladium-Catalyzed Isomerization Approaches to Ethyl 6-oxodocosa-2,4-dienoate Synthesis
Palladium catalysis has emerged as a powerful tool for the stereoselective synthesis of conjugated dienes and polyenes. These methods offer efficient routes to complex molecules by facilitating the formation of carbon-carbon bonds with high geometric control.
Stereoselective Synthesis via Ynone and Ynoic Ester Precursors
The synthesis of conjugated dienoic esters with high stereoisomeric purity can be achieved through palladium-catalyzed alkenylation, such as the Negishi coupling. While direct synthesis of this compound from ynone and ynoic ester precursors is not explicitly detailed in the provided literature, the principles of these reactions are applicable. For instance, the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate has been accomplished with ≥98% isomeric purity using palladium-catalyzed Negishi coupling with (E)- and (Z)-β-bromoacrylates. This suggests that a similar approach, starting with an appropriate long-chain ynone or ynoic ester, could be a viable strategy for the synthesis of this compound. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the stereochemical outcome of the diene system.
Role of Pent-4-ynal as a Pivotal Starting Material
While the direct use of pent-4-ynal in the synthesis of this compound is not documented, its structure suggests its potential as a building block. Pent-4-ynal contains both an aldehyde and a terminal alkyne, functionalities that are amenable to a variety of synthetic transformations. The aldehyde could be used to introduce the ethyl ester moiety through olefination reactions, while the alkyne could be elaborated to form the long alkyl chain and the ketone at the 6-position. This would likely involve a multi-step sequence, potentially including cross-coupling reactions and subsequent oxidation.
Development of Stereoselective Routes to 6-Oxo-2,4-Dienoic Esters
The stereoselective synthesis of 6-oxo-2,4-dienoic esters is a key challenge in accessing molecules like this compound. Research in this area has focused on developing methods that allow for the precise placement of the double bonds and the ketone functionality. While a specific route to the target molecule is not provided, the synthesis of related, shorter-chain 6-oxo-2,4-heptadienoic acids has been reported. These syntheses often involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to establish the conjugated diene system. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
Reactivity and Mechanistic Investigations of Ethyl 6 Oxodocosa 2,4 Dienoate
Intrinsic Chemical Reactivity of the Conjugated Diene System
The reactivity of Ethyl 6-oxodocosa-2,4-dienoate is largely dictated by the conjugated π-system of the diene and the electron-withdrawing effects of the ester and ketone functionalities. This conjugation creates a delocalized system of electrons across carbons 2, 3, 4, and 5, as well as the carbonyl groups. This delocalization results in a more stable molecule compared to one with isolated double bonds.
The presence of two electron-withdrawing groups (the ketone at C6 and the ester at C1) significantly influences the electronic distribution within the diene system. These groups polarize the molecule, creating electrophilic sites that are susceptible to attack by nucleophiles. The conjugated system allows for both 1,2- and 1,4-addition reactions, a characteristic feature of conjugated dienes. The long docosa (22-carbon) chain, being largely aliphatic, is relatively inert but its steric bulk can influence the accessibility of the reactive centers to incoming reagents.
The thermal and oxidative stability of this compound are important considerations in its handling and reactivity. The conjugated diene system makes it susceptible to autoxidation, a process that can be initiated by light, heat, or the presence of radical initiators. Therefore, storage under an inert atmosphere and at low temperatures is often necessary to prevent degradation. Studies on long-chain unsaturated fatty acids have shown that the degree of unsaturation is inversely related to oxidative stability. The presence of multiple double bonds in the dienone system of this compound suggests a similar susceptibility to oxidation.
Potential for Formation of Reactive Intermediates
The structure of this compound allows for the formation of several types of reactive intermediates under various reaction conditions. These intermediates are typically transient species that are not isolated but play a crucial role in the reaction mechanism.
In the presence of strong acids, the carbonyl oxygen of the ketone or the ester can be protonated, leading to the formation of a resonance-stabilized carbocation. This activation makes the molecule more susceptible to nucleophilic attack. The positive charge can be delocalized over the conjugated system, creating multiple sites for reaction.
Under basic conditions, deprotonation at the α-carbon to the ester or ketone can occur, although this is less likely than reactions at the conjugated system. More relevant is the formation of enolate intermediates following a nucleophilic conjugate addition to the diene system.
Radical intermediates can be formed, particularly during autoxidation processes or in the presence of radical initiators. The allylic positions of the diene are particularly susceptible to hydrogen abstraction, leading to the formation of resonance-stabilized radicals.
Investigations into Electrophilic and Nucleophilic Addition Reactions
The polarized nature of the conjugated diene system in this compound makes it a prime candidate for both electrophilic and nucleophilic addition reactions.
Electrophilic Addition: While the electron-withdrawing nature of the carbonyl groups deactivates the diene towards electrophilic attack compared to a simple alkene, these reactions can still occur, particularly with strong electrophiles. The addition of an electrophile would likely proceed via the formation of a resonance-stabilized allylic carbocation, leading to a mixture of 1,2- and 1,4-addition products.
Nucleophilic Addition: Nucleophilic addition is a more characteristic reaction for this type of molecule. The β-carbon (C4) and the δ-carbon (C2) of the conjugated system are electrophilic and can be attacked by nucleophiles. This is a classic example of a Michael-type addition. The initial addition of a nucleophile to the C4 position would generate a resonance-stabilized enolate, which can then be protonated or react with another electrophile.
Cycloaddition Reactions and Pericyclic Processes Involving the Dienone Moiety
The conjugated diene system of this compound is well-suited to participate in cycloaddition reactions, most notably the Diels-Alder reaction. chemsrc.com In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.
A key application of this compound is as an intermediate in the synthesis of ostopanic acid, a diterpenoid with anti-inflammatory properties. chemsrc.com In this synthesis, the dienoate moiety of this compound serves as the diene component in a Diels-Alder reaction, allowing for the construction of the bicyclic core of the ostopanic acid molecule. chemsrc.com The stereochemistry of the substituents on the diene and the dienophile, as well as the reaction conditions, will determine the stereochemical outcome of the newly formed chiral centers in the cyclohexene (B86901) ring.
In a study from 1994, racemic this compound was utilized in the synthesis of acacialactam. chemsrc.com However, discrepancies between the spectroscopic data of the synthetic product and the natural compound suggested a structural misassignment of the natural product. chemsrc.com
Transition Metal-Catalyzed Transformations and Functionalization Reactions
Transition metal catalysis offers a powerful toolkit for the selective functionalization of molecules like this compound. The synthesis of this compound itself can be achieved through a palladium-catalyzed reaction. chemsrc.com This method involves the isomerization of an ynoic ester, where the palladium catalyst facilitates a 1,3-hydrogen shift to form the conjugated dienoate system, followed by oxidation at the 6-position. chemsrc.com This approach is noted for its scalability and tolerance of various functional groups. chemsrc.com
The conjugated diene system can also be a substrate for various other transition metal-catalyzed reactions, such as:
Hydrogenation: Selective hydrogenation of one or both double bonds can be achieved using catalysts like palladium on carbon (Pd/C) or Wilkinson's catalyst. The conditions can be tuned to favor the formation of the mono-unsaturated product or the fully saturated product.
Cross-Coupling Reactions: The diene could potentially undergo cross-coupling reactions, such as the Heck or Suzuki reaction, although this would likely require prior conversion of one of the double bonds to a more reactive functional group, such as a vinyl halide or triflate.
Hydroformylation (Oxo Synthesis): This process, typically catalyzed by rhodium or cobalt complexes, involves the addition of a formyl group (CHO) and a hydrogen atom across one of the double bonds. This would lead to the formation of an aldehyde, further increasing the functionality of the molecule.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Strong absorption bands are observed around 1715 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (ketone C=O stretch). chemsrc.com |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinctive signals for the ethyl ester group appear as a quartet around δ 4.1 ppm (-OCH₂CH₃) and a triplet around δ 1.3 ppm (-OCH₂CH₃). The olefinic protons of the diene system typically resonate in the region of δ 5.8–6.3 ppm. chemsrc.com |
| Mass Spectrometry (MS) | Using electrospray ionization (ESI), the molecular ion peak is observed at an m/z of 376.58, corresponding to the protonated molecule [M+H]⁺. chemsrc.com |
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Advanced Analytical Techniques for Characterization and Structural Elucidation of Ethyl 6 Oxodocosa 2,4 Dienoate
High-Resolution Mass Spectrometry for Precise Molecular Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Ethyl 6-oxodocosa-2,4-dienoate (C24H42O3), HRMS can distinguish its molecular ion from others with the same nominal mass but different elemental compositions.
Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of moderately polar molecules like this compound. In positive ion mode ESI-HRMS, the molecule is expected to be detected as a protonated species [M+H]+ or as an adduct with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+. The high-resolution measurement of the m/z value of these ions allows for the unambiguous determination of the elemental formula.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]+ | C24H43O3+ | 379.3207 |
| [M+Na]+ | C24H42O3Na+ | 401.3026 |
| [M+K]+ | C24H42O3K+ | 417.2766 |
This data is theoretical and serves as a reference for expected experimental outcomes.
Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information. For long-chain esters, characteristic fragmentation includes the loss of the alkoxy group. nih.gov In the case of this compound, the loss of the ethoxy group (-OCH2CH3) would result in a prominent acylium ion. nih.gov The study of long-chain keto acids by mass spectrometry also reveals that fragmentation can occur at the keto group, providing further structural insights. nih.gov
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. msu.edu A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present. The ethyl ester group would show a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The olefinic protons of the conjugated diene system are expected to appear in the downfield region, typically between δ 5.5 and 7.5 ppm, with their chemical shifts and coupling constants providing information about the stereochemistry (E/Z configuration) of the double bonds. Protons alpha to the ketone and the long alkyl chain would have distinct chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and ketone functional groups are expected to resonate at the lowest field (typically δ 160-200 ppm). The sp² hybridized carbons of the conjugated diene system would appear in the olefinic region (δ 100-150 ppm). The carbon of the ethyl ester and the carbons of the long docosa chain would have characteristic chemical shifts in the upfield region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl Ester | -OCH₂ CH₃ | ~4.1 (quartet) | ~60 |
| Ethyl Ester | -OCH₂CH₃ | ~1.2 (triplet) | ~14 |
| Conjugated Diene | Olefinic Protons | 5.5 - 7.5 | 115 - 150 |
| Ketone | α-protons | ~2.5 | - |
| Ester Carbonyl | C =O | - | ~166 |
| Ketone Carbonyl | C =O | - | ~198 |
| Alkyl Chain | -CH₂- | 1.2 - 1.6 | 22 - 35 |
| Terminal Methyl | -CH₃ | ~0.9 (triplet) | ~14 |
These are approximate values and can vary based on the solvent and specific stereochemistry.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity of the entire carbon skeleton. An HSQC spectrum correlates each proton with its directly attached carbon atom. For more detailed long-range connectivity, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable, as it shows correlations between protons and carbons that are two or three bonds away. ox.ac.uk This would be crucial for definitively assigning the positions of the ketone and the conjugated diene system within the long alkyl chain.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. The ester C=O stretch is typically observed around 1715-1735 cm⁻¹. The α,β-unsaturated ketone C=O stretch would appear at a lower frequency, around 1670-1690 cm⁻¹, due to conjugation. The C=C stretching vibrations of the conjugated diene system would be visible in the 1600-1650 cm⁻¹ region. The C-O stretching of the ester would also be present around 1100-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the conjugated diene system in this compound would be expected to show a strong signal in the Raman spectrum. This makes Raman a powerful complementary technique to IR for characterizing the conjugated system.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| Ester Carbonyl | C=O stretch | 1715 - 1735 (Strong) | Weak |
| Ketone Carbonyl | C=O stretch (conjugated) | 1670 - 1690 (Strong) | Weak |
| Conjugated Diene | C=C stretch | 1600 - 1650 (Medium) | Strong |
| Ester C-O | C-O stretch | 1100 - 1300 (Strong) | Weak |
| Alkyl Chain | C-H stretch | 2850 - 2960 (Strong) | Strong |
Spectroscopic Methods for Isomeric Purity Assessment of Conjugated Systems (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with conjugated systems, as the π-electrons in these systems can be excited by UV or visible light. youtube.com The wavelength of maximum absorption (λmax) is related to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. youtube.com
For this compound, the conjugated diene-one chromophore is expected to result in a strong absorption in the UV region. The λmax can provide information about the specific configuration of the conjugated system. Different geometric isomers (e.g., E,E vs. E,Z vs. Z,Z) will have slightly different λmax values and molar absorptivities (ε), allowing for an assessment of isomeric purity. The Woodward-Fieser rules can be used to predict the λmax for such a system, providing a theoretical value to compare with experimental data. The presence of a ketone in conjugation with the diene system will also influence the λmax.
Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for the analysis of its purity and the separation of its isomers.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its long alkyl chain, this compound would likely require high temperatures for elution. The choice of a suitable capillary column, often with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification of the compound and any impurities. frontiersin.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative separations of this compound. Reversed-phase HPLC, with a C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common choice for its separation. The high sensitivity of modern HPLC detectors, such as diode array detectors (DAD) or mass spectrometers (LC-MS), allows for the detection and quantification of the compound at low concentrations. biorxiv.org Furthermore, HPLC is particularly well-suited for the separation of geometric isomers of conjugated systems, which may be difficult to separate by other means. researchgate.net
Computational and Theoretical Studies of Ethyl 6 Oxodocosa 2,4 Dienoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. For a molecule like Ethyl 6-oxodocosa-2,4-dienoate, DFT calculations can provide valuable insights into its geometry, stability, and electronic characteristics. A common approach involves geometry optimization to find the lowest energy conformation, followed by the calculation of various molecular properties. For long-chain esters, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) has been shown to provide reliable thermochemical data with empirical corrections. researchgate.net
The conjugated system of the 2,4-dienoate moiety, along with the oxo group at the 6-position, dictates the electronic properties of the molecule. DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. These parameters are fundamental in predicting the molecule's reactivity and its behavior in chemical reactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Illustrative Data Table: Calculated Molecular Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.8 D | Provides information about the polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen atoms, positive potential around the ester ethyl group. | Predicts sites for intermolecular interactions and chemical reactions. |
Note: The values in this table are illustrative and based on typical results for similar long-chain unsaturated esters. Specific experimental or computational data for this compound is not available.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility
Due to the presence of a long aliphatic chain, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of such molecules. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. These simulations can provide a detailed picture of the molecule's dynamic behavior in different environments, such as in a solvent or interacting with other molecules.
For long-chain fatty acid esters, MD simulations have been used to study their packing and ordering in condensed phases. researchgate.net In the case of this compound, MD simulations could reveal the preferred conformations of the docosa chain and the orientation of the functionalized headgroup. The flexibility of the molecule can be quantified by analyzing the root-mean-square deviation (RMSD) of atomic positions and the root-mean-square fluctuation (RMSF) of individual atoms or functional groups over the course of the simulation. This information is crucial for understanding how the molecule might interact with biological membranes or receptor binding sites.
Illustrative Data Table: Conformational Analysis from MD Simulations
| Parameter | Observation (Illustrative) | Implication |
| Dominant Conformation | The long aliphatic chain tends to adopt an extended, linear conformation in non-polar solvents, while the headgroup exhibits significant rotational freedom. | The molecule's shape and accessibility of reactive sites are environment-dependent. |
| Torsional Angle Distribution | Specific dihedral angles within the conjugated dienoate system show restricted rotation, maintaining a planar structure. | The rigidity of the conjugated system influences the overall molecular shape. |
| Radius of Gyration | Varies depending on the solvent, with a more compact structure observed in polar solvents. | Provides insight into the overall size and shape of the molecule in different environments. |
Note: The observations in this table are illustrative and based on general principles of MD simulations of long-chain lipids.
Prediction of Reactivity and Reaction Pathways via Quantum Chemical Methods
Quantum chemical methods are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. mdpi.comsemanticscholar.org For this compound, the presence of multiple reactive sites—the conjugated diene, the ester, and the ketone—makes it an interesting subject for theoretical reactivity studies.
DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. The conjugated system is susceptible to Michael addition reactions, and quantum chemical calculations can model the reaction pathway, determine the activation energies, and predict the regioselectivity of the addition. Similarly, the carbonyl group of the ketone can undergo nucleophilic addition, and the ester group can be hydrolyzed. Computational studies can compare the activation barriers for these different reaction pathways, providing a deeper understanding of the molecule's chemical behavior under various conditions. For instance, studies on α,β-unsaturated carbonyl compounds have utilized DFT to explore their activation under different conditions. rsc.org
Illustrative Data Table: Predicted Reactivity Indices
| Reactive Site | Fukui Function f⁻ (for nucleophilic attack) | Fukui Function f⁺ (for electrophilic attack) | Predicted Reactivity |
| C4 (of the dienoate) | High | Low | Prone to nucleophilic attack (Michael addition). |
| C6 (keto carbonyl carbon) | High | Low | Susceptible to nucleophilic addition. |
| Carbonyl Oxygen atoms | Low | High | Likely sites for electrophilic attack or protonation. |
Note: The values in this table are illustrative and represent a qualitative prediction based on the electronic structure of the molecule.
In Silico Modeling for Stereochemical Outcome Prediction in Catalytic Reactions
Many chemical reactions involving molecules like this compound are catalyzed, and these catalysts often control the stereochemical outcome of the reaction. In silico modeling has become an indispensable tool for predicting and understanding the stereoselectivity of catalytic reactions. researchgate.netnih.gov
For reactions such as asymmetric hydrogenation, epoxidation, or Diels-Alder reactions involving the conjugated diene system of this compound, computational methods can be employed to model the interaction between the substrate, the catalyst, and the reagents. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for these studies, as they can treat the reactive center with a high level of quantum mechanical accuracy while modeling the larger catalyst and solvent environment with more computationally efficient molecular mechanics. These computational approaches can guide the design of new catalysts for desired stereoselective transformations.
Illustrative Data Table: Stereochemical Outcome Prediction in a Hypothetical Catalytic Reaction
| Catalyst | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted Enantiomeric Excess (% ee) |
| Chiral Catalyst A | 15.2 | 17.5 | 95% (R) |
| Chiral Catalyst B | 18.1 | 17.9 | 5% (S) |
| Achiral Catalyst | 20.0 | 20.0 | 0% |
Note: The data in this table is hypothetical and serves to illustrate how computational modeling can be used to predict the stereochemical outcome of a catalytic reaction.
Future Perspectives and Emerging Research Avenues for Ethyl 6 Oxodocosa 2,4 Dienoate
Innovations in Sustainable and Green Chemistry Approaches for its Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For Ethyl 6-oxodocosa-2,4-dienoate, future research will likely focus on moving beyond traditional methods to embrace greener alternatives that prioritize atom economy, reduced waste, and the use of renewable resources.
One documented pathway to similar dienoates involves the palladium-catalyzed isomerization of ynoic esters. Future efforts could be directed at optimizing this transformation by employing more sustainable catalyst systems, such as those based on earth-abundant metals or nanocatalysts, which can offer high efficiency and recyclability. The principles of green chemistry would also encourage the exploration of alternative solvents, moving away from volatile organic compounds towards greener options like water, supercritical fluids, or bio-based solvents. acs.org
Furthermore, biocatalysis presents a promising frontier. The use of enzymes, such as lipases, for esterification or transesterification reactions could offer high selectivity under mild conditions, significantly reducing the environmental footprint of the synthesis. nih.gov The enzymatic modification of fatty acids is a well-established field, and this knowledge could be leveraged to develop a biocatalytic route to this compound. nih.gov
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthesis Approach | Potential Advantages | Potential Challenges |
| Palladium-Catalyzed Isomerization | High efficiency and selectivity. | Use of precious metals, potential for metal contamination. |
| Metathesis Reactions | Versatility in substrate scope. acs.orgresearchgate.net | Catalyst sensitivity, generation of byproducts. |
| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, renewable. nih.gov | Enzyme stability, substrate specificity, reaction rates. |
| Green Solvents/Neat Conditions | Reduced environmental impact, simplified purification. | Solubility issues, potential for side reactions. |
Exploration of Novel Catalytic Systems for Efficient Derivatization
The conjugated diene and ester functionalities within this compound are ripe for catalytic derivatization, opening doors to a vast array of new molecules with potentially unique properties. Future research is expected to focus on developing novel catalytic systems to selectively modify these functional groups.
For the diene system, reactions such as Diels-Alder cycloadditions, epoxidations, and hydroformylations could be explored using advanced catalytic methods. For instance, the development of asymmetric catalysts could allow for the stereocontrolled synthesis of complex chiral molecules. The catalytic metathesis of unsaturated fatty acid esters is a known route to produce new unsaturated dicarboxylic esters, which are valuable precursors for polymers and other materials. researchgate.netresearchgate.net Similar strategies could be applied to this compound to create novel long-chain monomers.
The ester group can also be a target for catalytic transformations. Transesterification with different alcohols can lead to a library of related esters with varied physical properties. mpob.gov.my Additionally, reduction of the ester to the corresponding alcohol would provide another versatile intermediate for further chemical synthesis.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To move from laboratory-scale synthesis to industrial-scale production, efficiency and scalability are paramount. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. acs.orgnih.gov
Future research will likely investigate the integration of the synthesis of this compound and its derivatives into flow reactors. acs.orgriken.jpacs.org This would involve the development of robust and reusable heterogeneous catalysts that can be packed into a column, allowing for the continuous conversion of starting materials into the desired product. riken.jp A continuous flow setup could significantly reduce reaction times and improve product yields and purity. acs.org
Automated synthesis platforms, which can perform numerous reactions in parallel, could be employed to rapidly screen different catalysts and reaction conditions for the synthesis and derivatization of this compound. acs.orgbiorxiv.org This high-throughput approach would accelerate the discovery of optimal synthetic routes and the generation of a diverse library of related compounds for further study.
Potential for Functional Material Development and Advanced Chemical Applications
The unique structure of this compound, combining a flexible long alkyl chain with a reactive conjugated diene system, makes it an intriguing building block for the development of new functional materials.
The polyunsaturated nature of the molecule suggests its potential as a monomer in polymerization reactions. The conjugated diene could participate in polymerization processes to create novel polymers with long-chain aliphatic segments, potentially leading to materials with interesting thermal and mechanical properties. Long-chain dicarboxylates and diamines derived from fatty acids have been shown to produce polyesters and polyamides with properties suitable for thermoplastic materials. acs.org
Furthermore, the long aliphatic chain imparts lipophilic character, suggesting potential applications in areas such as lubricants, plasticizers, and surfactants. mpob.gov.mylabinsights.nl Fatty acid esters are known to be useful in the formulation of biodegradable lubricants and as components in cosmetics. mpob.gov.mylabinsights.nl The specific properties of this compound in these contexts would need to be investigated. The compound could also serve as a precursor for the synthesis of bioactive lipids, which play crucial roles in various biological processes. nih.govmdpi.comnih.gov
Table 2: Potential Applications of this compound and its Derivatives
| Application Area | Rationale |
| Polymer Science | Monomer for novel polyesters and polyamides with long aliphatic chains. acs.org |
| Biolubricants | Long hydrocarbon chain suggests lubricating properties. mpob.gov.my |
| Surfactants/Emulsifiers | Amphiphilic nature after modification. |
| Bioactive Molecules | Precursor for the synthesis of complex lipids with potential biological activity. nih.govmdpi.com |
| Coatings and Resins | Dienoate functionality can be cross-linked. |
Q & A
Q. How can researchers address inconsistencies in NMR spectral data for this compound across different laboratories?
- Methodological Answer : Standardize protocols: same solvent (CDCl3), internal reference (TMS), and temperature (25°C). Share raw FID files for independent reprocessing. Use collaborative platforms (e.g, NMReDATA) to archive and cross-validate assignments. If shifts persist, check for impurities (e.g., residual ethanol) via HSQC/HMBC experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
